molecular formula C24H22N4O2S3 B12154299 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B12154299
M. Wt: 494.7 g/mol
InChI Key: UKVACGNQCFFHEN-MXAYSNPKSA-N
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Description

(E)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine core, a thiophen-2-ylmethylene group, and an acetohydrazide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide typically involves multi-step organic reactions. The starting materials often include p-tolyl derivatives, thiophene compounds, and various hydrazides. The synthetic route may involve:

    Formation of the hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine core: This step may require cyclization reactions under acidic or basic conditions.

    Introduction of the thiophen-2-ylmethylene group: This can be achieved through condensation reactions using appropriate aldehydes or ketones.

    Attachment of the acetohydrazide moiety: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the thiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H22N4O2S3

Molecular Weight

494.7 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C24H22N4O2S3/c1-15-8-10-16(11-9-15)28-23(30)21-18-6-2-3-7-19(18)33-22(21)26-24(28)32-14-20(29)27-25-13-17-5-4-12-31-17/h4-5,8-13H,2-3,6-7,14H2,1H3,(H,27,29)/b25-13-

InChI Key

UKVACGNQCFFHEN-MXAYSNPKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=CS4)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=CS4)SC5=C3CCCC5

Origin of Product

United States

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